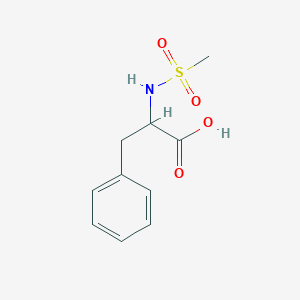

N-(methylsulfonyl)-DL-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(methylsulfonyl)-DL-phenylalanine is an organic compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a phenylalanine backbone with a methylsulfonyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(methylsulfonyl)-DL-phenylalanine typically involves the reaction of DL-phenylalanine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

DL-Phenylalanine+Methylsulfonyl Chloride→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding DL-phenylalanine.

Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: DL-phenylalanine.

Substitution: Various substituted phenylalanine derivatives.

Applications De Recherche Scientifique

N-(methylsulfonyl)-DL-phenylalanine has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and as a building block for various organic syntheses.

Mécanisme D'action

The mechanism of action of N-(methylsulfonyl)-DL-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry.

Comparaison Avec Des Composés Similaires

N-(methylsulfonyl)-L-phenylalanine: Similar structure but with a specific chirality.

N-(methylsulfonyl)-D-phenylalanine: The enantiomer of the L-form.

N-(ethylsulfonyl)-DL-phenylalanine: Similar compound with an ethylsulfonyl group instead of a methylsulfonyl group.

Uniqueness: N-(methylsulfonyl)-DL-phenylalanine is unique due to its balanced chirality (DL-form) and the presence of a methylsulfonyl group, which imparts specific chemical properties and reactivity. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biochemical research.

Activité Biologique

N-(Methylsulfonyl)-DL-phenylalanine (MSP) is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and neurotransmitter production. This compound has garnered interest in various biological and pharmacological contexts due to its potential therapeutic applications.

This compound exhibits biological activity primarily through its influence on neurotransmitter systems and pain modulation. It is believed to interact with the opioid system, potentially enhancing the analgesic effects of endogenous opioids by inhibiting their degradation, similar to the action of D-phenylalanine .

Neurotransmitter Synthesis

As a phenylalanine derivative, MSP can contribute to the synthesis of catecholamines such as dopamine and norepinephrine. These neurotransmitters are vital for mood regulation and cognitive functions. The elevation of these neurotransmitters may result in antidepressant effects, although clinical evidence specifically for MSP is limited .

Pain Management

Research indicates that MSP may possess analgesic properties. The compound is hypothesized to block the degradation of enkephalins, which are endogenous peptides that bind to opioid receptors, thus enhancing pain relief . Clinical trials have explored the use of DL-phenylalanine (which includes both D- and L-forms) for pain management, suggesting that MSP may share similar benefits.

Case Studies

- Analgesic Effects : A study involving patients with chronic pain conditions demonstrated that supplementation with DL-phenylalanine resulted in significant pain reduction compared to placebo .

- Mood Enhancement : In a clinical trial assessing mood disorders, participants receiving DL-phenylalanine reported improvements in mood and reductions in depressive symptoms, although results specifically attributing these effects to MSP require further investigation .

In Vitro Studies

In vitro studies have shown that MSP can inhibit the activity of certain enzymes involved in neurotransmitter metabolism. For instance, it was found to inhibit carboxypeptidase A, thereby prolonging the action of enkephalins in synaptic clefts .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and properties of this compound compared to other phenylalanine derivatives:

| Compound | Analgesic Activity | Neurotransmitter Influence | Clinical Evidence |

|---|---|---|---|

| This compound | Moderate | Dopamine, Norepinephrine | Limited |

| DL-Phenylalanine | High | Dopamine, Norepinephrine | Positive |

| L-Phenylalanine | Low | Dopamine | Mixed |

Propriétés

IUPAC Name |

2-(methanesulfonamido)-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-16(14,15)11-9(10(12)13)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCKXSDDVQQISQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70541016 |

Source

|

| Record name | N-(Methanesulfonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29268-15-3 |

Source

|

| Record name | N-(Methanesulfonyl)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70541016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.